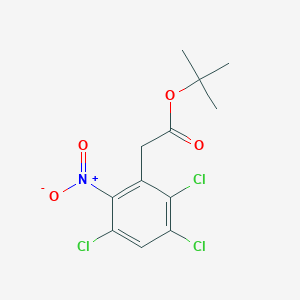
t-Butyl (2-nitro-3,5,6-trichlorophenyl)acetate
Cat. No. B8381752
M. Wt: 340.6 g/mol
InChI Key: SOAYEEGUFSKVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05852016
Procedure details


A mixture of t-butyl 2-nitro-3,5,6-trichlorophenylacetate (from step (a), 123 g, 0.361 mol), and saturated aqueous ammonia (300ml) in 2-methoxy ethanol (360 ml) was heated in an autoclave at 150° C. for 72 h. The resulting viscous, black mixture was diluted with water (1 L) and ethyl acetate (1 L) and filtered through Arbocel filter aid. The dark red filtrate was separated, and the aqueous layer extracted with ethyl acetate (2×1 L). The combined organic solutions were washed with brine (1 L), dried (MgSO4) and evaporated onto silica gel (70-200 m, 200 g). The silica gel was applied to the top of the chromatography column containing silica gel (40-60 m, 800 g). Elution with hexane/ethyl acetate (98:2-92:8) gave 3-amino-5,6-dichloro-2-nitrotoluene (Eur. Pat. 385,850) as a bright orange solid (39.7 g), which was contaminated with 5-amino-3,6-dichloro-2-nitrotoluene (14%). This mixture was carried onto the next step without further purification.





Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9](Cl)=[CH:8][C:7]([Cl:11])=[C:6]([Cl:12])[C:5]=1[CH2:13]C(OC(C)(C)C)=O)([O-:3])=[O:2].[NH3:21]>COCCO.O.C(OCC)(=O)C>[NH2:21][C:9]1[C:4]([N+:1]([O-:3])=[O:2])=[C:5]([CH3:13])[C:6]([Cl:12])=[C:7]([Cl:11])[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
123 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C=C1Cl)Cl)Cl)CC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCO
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Arbocel
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter aid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dark red filtrate was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ethyl acetate (2×1 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic solutions were washed with brine (1 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated onto silica gel (70-200 m, 200 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing silica gel (40-60 m, 800 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with hexane/ethyl acetate (98:2-92:8)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C(C(=C(C1)Cl)Cl)C)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 39.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
